Superior BACE-1 Inhibitor Potency: Phenylmethanesulfonamide P2 Moiety Enables Low Nanomolar Cellular IC₅₀ versus Alternative Scaffolds
In the design of macrocyclic BACE-1 inhibitors containing a hydroxyethylamine isostere scaffold, the inclusion of an N-phenylmethanesulfonamide P2 moiety was essential for achieving excellent enzymatic and cell-based potencies, with the best candidates displaying cell-based IC₅₀ values in the low nanomolar range [1]. This structural requirement was explicitly documented: all inhibitors in this optimized series comprised either a toluene or N-phenylmethanesulfonamide P2 moiety, and no alternative P2 substituents produced comparable cellular activity [1].
| Evidence Dimension | Cell-based BACE-1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ in low nanomolar range (exact value not disclosed) |
| Comparator Or Baseline | Alternative P2 moieties (not specified) did not achieve this potency level |
| Quantified Difference | Only compounds with N-phenylmethanesulfonamide or toluene P2 moiety achieved low nanomolar cellular IC₅₀ |
| Conditions | Macrocyclic BACE-1 inhibitors with hydroxyethylamine isostere scaffold; cell-based assay |
Why This Matters
For researchers developing BACE-1 inhibitors, phenylmethanesulfonamide is a validated P2 moiety that directly correlates with low nanomolar cellular potency, reducing optimization cycles and synthesis costs.
- [1] Bioorganic & Medicinal Chemistry. 2012;20(14):4377-4389. Highly potent macrocyclic BACE-1 inhibitors incorporating a hydroxyethylamine core: Design, synthesis and X-ray crystal structures of enzyme inhibitor complexes. View Source
